molecular formula C8H15NO2 B2473588 3-(Oxolan-3-yl)morpholine CAS No. 1859200-67-1

3-(Oxolan-3-yl)morpholine

Cat. No.: B2473588
CAS No.: 1859200-67-1
M. Wt: 157.213
InChI Key: MRHSKTDCPXBFDX-UHFFFAOYSA-N
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Description

Significance of Morpholine- and Oxolane-Containing Scaffolds in Modern Chemical Research

Both morpholine (B109124) and oxolane moieties are frequently utilized in the design of bioactive molecules and functional materials. Their individual contributions are well-documented and provide a strong foundation for their combined use.

The morpholine scaffold is considered a "privileged" structure in medicinal chemistry. nih.govresearchgate.net This is attributed to its favorable metabolic properties, its ability to improve the pharmacokinetic profile of drug candidates, and its straightforward synthetic accessibility. nih.gov The morpholine ring, with its ether oxygen and secondary amine, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. researchgate.net Its presence is noted in numerous approved drugs and experimental therapeutic agents. nih.gov The versatility of the morpholine ring allows it to be easily incorporated as an amine reagent or constructed through various synthetic methodologies. nih.gov

The oxolane , or tetrahydrofuran (B95107) (THF), ring is another fundamental five-membered cyclic ether. nih.gov It is a structural component in a wide array of natural products, including acetogenins (B1209576) and lignans. wikipedia.org In medicinal chemistry, the introduction of an oxolane ring can modulate a compound's polarity, solubility, and metabolic stability. Its conformational flexibility and capacity for hydrogen bonding make it a strategic substituent for fine-tuning the physicochemical properties of a lead compound. Small aliphatic rings like oxolane are valuable for providing structural rigidity and can lead to improved properties such as increased solubility. princeton.edu

The strategic combination of these two scaffolds has led to the development of numerous compounds with significant biological activity, as highlighted in the table below.

Drug/Compound Containing MorpholineTherapeutic Area
LinezolidAntibiotic
AprepitantAntiemetic
GefitinibAnticancer
RivaroxabanAnticoagulant
Natural Product/Drug Containing OxolaneClass/Use
EribulinAnticancer wikipedia.org
AnnonacinAcetogenin (Natural Product) wikipedia.org
LignansNatural Products
PolyketidesNatural Products wikipedia.org

Rationale for Academic Investigation of 3-(Oxolan-3-yl)morpholine

The academic interest in a hybrid molecule like this compound stems from the potential for synergistic or additive effects arising from the fusion of the two well-established pharmacophores. The rationale for its investigation can be broken down into several key points:

Enhanced Target Binding: The introduction of a chiral oxolane substituent onto the morpholine framework can introduce specific stereoelectronic effects, potentially leading to improved binding affinity and selectivity for a biological target.

Modulation of Physicochemical Properties: The oxolane moiety can fine-tune properties such as lipophilicity and solubility, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Dual Functionality: The combined scaffold offers dual functionality. The morpholine's nitrogen atom can engage in crucial acid-base interactions, while the oxolane's ether oxygen can form hydrogen bonds to stabilize the molecule within a binding pocket. This dual interaction capability is a feature seen in intermediates for successful drugs like rivaroxaban.

Exploration of Chemical Space: The synthesis and study of such hybrid molecules contribute to the expansion of accessible chemical space, providing novel structures for screening in drug discovery programs. The functionalization of saturated heterocyclic cores like morpholine and tetrahydrofuran is a key strategy for creating diverse libraries of drug-like compounds. princeton.edu

Overview of Current Research Trajectories in Heterocyclic Chemistry

The field of heterocyclic chemistry is dynamic, with several key trends shaping its future direction. Research is heavily focused on the development of novel, efficient, and sustainable synthetic methodologies. numberanalytics.com This includes the application of transition metal catalysis, photoredox catalysis, microwave-assisted synthesis, and sonochemistry to construct complex heterocyclic systems with high yields and selectivity. numberanalytics.comnumberanalytics.comrsc.orgmdpi.com

There is a significant push towards "green chemistry" principles, emphasizing the use of renewable solvents, reducing waste, and designing more energy-efficient reactions. numberanalytics.com Computational tools, including artificial intelligence and machine learning, are increasingly being used to predict reaction outcomes and design new synthetic pathways. numberanalytics.com

Beyond synthesis, a major trajectory is the application of heterocyclic compounds in new and emerging fields. While their role in pharmaceuticals and agrochemicals is well-established, there is growing interest in their use in materials science for creating conducting polymers, dyes, and organic electronics, as well as in biotechnology and nanotechnology. numberanalytics.comnumberanalytics.comjetir.org The systematic functionalization of heterocyclic scaffolds remains a core theme, aiming to produce large libraries of compounds for high-throughput screening in drug discovery and other applications. princeton.edu

Historical Development of Synthetic Methodologies for Related Heterocyclic Systems

The history of heterocyclic chemistry is intertwined with the development of organic chemistry, dating back to the 19th century. wikipedia.org Early milestones include the isolation and synthesis of fundamental heterocycles like furfural (B47365) (1832) and pyrrole (B145914) (1834). wikipedia.orgresearchgate.net The initial synthetic methods were often named reactions that have become classics in the field, such as the Fischer indole (B1671886) synthesis, the Hantzsch pyridine (B92270) synthesis, and the Paal-Knorr synthesis, which typically involved the cyclization of acyclic precursors. jetir.org

The synthesis of morpholine itself has historical roots in the late 19th century, with its discovery being a byproduct of research on morphine analogs. The industrial-scale production of morpholine was later established through methods like the dehydration of diethanolamine (B148213) using sulfuric acid, making it a readily available building block. The focus in the mid-20th century shifted towards the functionalization of the morpholine ring, which paved the way for the creation of a vast array of derivatives.

The development of synthetic methods for oxolane (tetrahydrofuran) derivatives ran a parallel course. Initially used primarily as a solvent, the strategic incorporation of the THF ring into complex molecules grew with the advancement of synthetic organic chemistry. acs.org Modern synthetic chemistry has been revolutionized by the advent of powerful techniques like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which have greatly simplified the construction of complex heterocyclic systems. numberanalytics.comnumberanalytics.com Despite the development of newer methods like C-H activation and photoredox catalysis, the pharmaceutical industry often relies on older, more established reactions due to their robustness and predictability. rsc.org

Properties

IUPAC Name

3-(oxolan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHSKTDCPXBFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation of 3 Oxolan 3 Yl Morpholine

Single-Crystal X-ray Diffraction Studies of 3-(Oxolan-3-yl)morpholine and Analogues

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. While specific SCXRD studies for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its likely solid-state structure can be inferred from studies of its constituent rings and closely related analogues.

Table 1: Representative Crystal Data for a Morpholine (B109124) Derivative Data extracted from a study on 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, an analogue of the subject compound.

ParameterValue
Chemical FormulaC₁₈H₂₀N₂O₂
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.4554 (6)
b (Å)8.2204 (4)
c (Å)30.6681 (17)
V (ų)3140.1 (3)
Z8
Reference researchgate.net

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com For morpholine-containing structures, these interactions are typically dominated by weak hydrogen bonds and other van der Waals forces. In the crystal structure of morpholine itself, molecules are linked into chains by N-H···N hydrogen bonds, with additional weak C-H···O interactions helping to stabilize the three-dimensional network. ebi.ac.ukresearchgate.net

In this compound, the absence of an N-H donor (as the nitrogen is tertiary) means that classical hydrogen bonding of that type is not possible. However, the oxygen atoms in both the morpholine and oxolane rings, along with the morpholine nitrogen, can act as hydrogen bond acceptors. Therefore, the crystal packing would be heavily influenced by weak C-H···O and C-H···N interactions. eurjchem.com The presence of two ether oxygen atoms provides multiple sites for such interactions, likely leading to a complex and densely packed structure. Furthermore, C-H···π interactions have been observed in the crystal packing of some morpholine derivatives containing aromatic rings, though this specific interaction would be absent in this compound itself. researchgate.net

Hydrogen bonding plays a critical role in dictating the supramolecular assembly of molecules in the solid state. mdpi.com As noted, this compound lacks strong hydrogen bond donors. Its structure is therefore stabilized by a network of weak intermolecular hydrogen bonds. The numerous C-H bonds of the methylene (B1212753) groups in both rings can act as weak donors, forming C-H···O and C-H···N bonds with acceptor atoms on neighboring molecules.

C-H···O Interactions: The oxygen atom of the morpholine ring and the oxygen atom of the oxolane ring are primary hydrogen bond acceptors. These interactions are crucial for linking molecules into larger assemblies, such as chains or sheets. researchgate.net

The interplay of these numerous, albeit weak, interactions dictates the final crystal packing arrangement. eurjchem.com The specific geometry and strength of these bonds would depend on the precise conformation of the molecule and its orientation relative to its neighbors in the crystal. While intramolecular hydrogen bonds are less likely in this specific compound due to its conformational rigidity, the potential for such interactions should not be entirely dismissed without experimental confirmation.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environment in solid materials. It is particularly valuable for confirming the structure of compounds that are difficult to crystallize or for studying polymorphism.

For this compound, ¹³C and ¹H SSNMR spectra would provide definitive confirmation of its covalent structure. The chemical shifts observed in SSNMR are highly sensitive to the local electronic environment, molecular conformation, and intermolecular interactions.

¹³C SSNMR: The spectrum would be expected to show distinct resonances for the carbon atoms in the morpholine and oxolane rings. Based on data for related compounds, the carbons adjacent to the oxygen atoms (C-O) in both rings would appear downfield (higher ppm), typically in the 65-75 ppm range. pitt.edu Carbons adjacent to the nitrogen in the morpholine ring (C-N) would also be shifted downfield, while the other methylene carbons would appear at higher fields (lower ppm).

¹H SSNMR: The proton spectrum would show a complex series of overlapping signals corresponding to the methylene protons on both heterocyclic rings. The precise chemical shifts would be influenced by the chair conformation of the morpholine ring and the puckering of the oxolane ring, which create distinct axial and equatorial proton environments.

By comparing the experimental SSNMR data with theoretical chemical shifts calculated using computational methods like Density Functional Theory (DFT), a detailed structural model can be validated.

Electron Diffraction and Microwave Spectroscopy Applications

Electron diffraction and microwave (rotational) spectroscopy are gas-phase techniques that provide highly accurate information about the geometry of individual molecules, free from the influence of crystal packing forces. nih.gov These methods are ideal for studying molecular conformation and flexibility.

For this compound, microwave spectroscopy could be used to determine its precise rotational constants, from which a detailed molecular structure (bond lengths and angles) in the gas phase can be derived. youtube.com This technique is sensitive enough to distinguish between different conformers. Studies on the parent tetrahydrofuran (B95107) (oxolane) molecule using microwave spectroscopy have detailed its hindered pseudorotation, a type of large-amplitude motion characteristic of five-membered rings. researchgate.net Similarly, morpholine is known to exist predominantly in a chair conformation. researchgate.net The application of microwave spectroscopy to this compound would reveal how the linkage of these two rings affects their individual conformational preferences and would determine the most stable orientation of the oxolane substituent on the morpholine ring in the gas phase.

Advanced Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making these techniques excellent tools for structural analysis.

The vibrational spectrum of this compound would be a composite of the characteristic modes of its morpholine and oxolane components.

Morpholine Ring Vibrations: Studies on liquid morpholine have assigned specific Raman bands to its chair conformers. acs.org Key vibrations include C-C stretching, C-O-C stretching, and various bending and rocking modes of the CH₂ groups.

Oxolane Ring Vibrations: The oxolane (tetrahydrofuran) ring also has characteristic vibrational modes, including prominent C-O-C stretching and CH₂ scissoring and wagging modes. nih.gov

By analyzing the FTIR and Raman spectra of this compound, one can confirm the presence of both heterocyclic systems and analyze how their covalent linkage perturbs their respective vibrational frequencies. DFT calculations are often used in conjunction with experimental spectra to provide a detailed assignment of the observed vibrational bands to specific atomic motions. nih.gov

Table 2: Characteristic Vibrational Frequencies for Morpholine and Oxolane Moieties This table presents typical frequency ranges for the constituent functional groups of this compound, based on spectroscopic data of related compounds.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference(s)
C-H StretchingAlkane (CH₂)2850–2960 nih.gov
C-O-C Asymmetric StretchingEther (cyclic)1070–1150 masterorganicchemistry.com
C-N StretchingAmine (tertiary)1020–1250 masterorganicchemistry.com
CH₂ Bending (Scissoring)Alkane (CH₂)1450–1470 acs.org
C-C StretchingAlkane1000–1200 acs.org

Stereochemical and Conformational Analysis of 3 Oxolan 3 Yl Morpholine

Inherent Chirality and Stereoisomeric Forms of 3-(Oxolan-3-yl)morpholine

The molecular structure of this compound possesses two distinct chiral centers: one at the C3 position of the morpholine (B109124) ring and another at the C3 position of the oxolane (tetrahydrofuran) ring. The presence of these two stereocenters gives rise to a total of four possible stereoisomers. These stereoisomers can be classified as two pairs of enantiomers and their corresponding diastereomers.

The specific spatial arrangement of the substituents at these chiral centers defines the absolute configuration of each stereoisomer, which can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature. The four stereoisomers are (3R, 3'R), (3S, 3'S), (3R, 3'S), and (3S, 3'R). The relationship between these isomers is critical, as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.

Table 1: Stereoisomeric Forms of this compound

Stereoisomer Configuration at Morpholine C3 Configuration at Oxolane C3 Relationship
1 R R Enantiomer of (3S, 3'S)
2 S S Enantiomer of (3R, 3'R)
3 R S Enantiomer of (3S, 3'R)

Conformational Preferences of the Morpholine Ring in this compound

The six-membered morpholine ring, like cyclohexane, is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. In this compound, the oxolanyl substituent at the C3 position can occupy either an axial or an equatorial position. The conformational preference is largely dictated by the steric bulk of the oxolanyl group.

Equilibrium Between Chair-Equatorial and Chair-Axial Conformations

The two chair conformations of the morpholine ring are in a dynamic equilibrium, rapidly interconverting through a process known as ring flipping. libretexts.org This process leads to the exchange of axial and equatorial positions. For a substituted morpholine, the equilibrium will favor the conformer that places the substituent in the more stable position. cdnsciencepub.com

For the this compound molecule, the conformer with the oxolanyl group in the equatorial position is expected to be significantly more stable than the conformer with the group in the axial position. This preference is due to the avoidance of steric clashes, specifically 1,3-diaxial interactions, that would occur between the axial oxolanyl group and the axial hydrogen atoms at the C5 and N4 positions of the morpholine ring. youtube.com These unfavorable interactions destabilize the axial conformer. The magnitude of this preference can be quantified by the conformational free energy difference (A-value), which for a bulky group like oxolanyl, would strongly favor the equatorial orientation.

Table 2: Estimated Energetic Preference for Equatorial Conformation

Conformer Substituent Position Key Steric Interactions Relative Stability
Chair-Equatorial Equatorial Gauche interactions with ring carbons More Stable

Potential Energy Surface Analysis and Conformational Interconversion Pathways

The interconversion between the two chair conformations does not occur directly but proceeds through higher-energy transition states and intermediates. The potential energy surface (PES) for the morpholine ring describes the energy of the molecule as a function of its geometry. Theoretical calculations and spectroscopic studies have been used to map the PES for morpholine and its derivatives. acs.org

The lowest energy points on the PES correspond to the two chair conformations (equatorial and axial). The pathway for interconversion from one chair to the other involves passing through several less stable conformations, such as the half-chair, twist-boat, and boat conformations. The boat conformation is a high-energy transition state. The twist-boat is an intermediate that is more stable than the boat but significantly less stable than the chair. The energy barrier for this ring flip is influenced by the nature of the substituents on the ring.

Conformational Dynamics of the Oxolane Ring Moiety

The five-membered oxolane (tetrahydrofuran) ring is also non-planar and exhibits conformational flexibility. researchgate.net To relieve torsional strain associated with a planar structure, the oxolane ring puckers into one of two main conformations: the envelope (C_s symmetry) or the twist (C_2 symmetry) conformation.

In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are not static but rapidly interconvert through a low-energy process called pseudorotation. The specific conformational preference of the oxolane ring in this compound will be influenced by the attachment to the bulky morpholine ring and any other substituents present.

Diastereoselective Control in Synthetic Pathways and Resultant Stereochemical Outcomes

The synthesis of a specific stereoisomer of this compound requires stereocontrolled synthetic methods. Diastereoselective synthesis is crucial for obtaining the desired diastereomer in high purity. acs.orgnih.govoup.com The stereochemical outcome of a reaction is often determined by the stereochemistry of the starting materials and the reaction mechanism. rsc.org

For instance, the synthesis could start from enantiomerically pure amino alcohols, which would set the stereochemistry at the C3 position of the morpholine ring. nih.gov Subsequent reaction to introduce the oxolane moiety would need to be controlled to achieve the desired configuration at the C3' position. The choice of catalysts, reagents, and reaction conditions can influence the transition state energies, leading to the preferential formation of one diastereomer over another. nih.gov The avoidance of steric strain, such as the pseudo A(1,3) strain between a C3 substituent and an N-substituent, can drive the diastereoselectivity of ring-forming reactions. nih.gov

Influence of Peripheral Substituents on Ring Conformations and Stability

For example, a bulky substituent on the nitrogen of the morpholine ring would further destabilize the axial conformation of the 3-(Oxolan-3-yl) group due to increased 1,3-diaxial interactions. Conversely, substituents on the oxolane ring could influence its preferred puckering and its orientation relative to the morpholine ring. In some cases, the introduction of specific substituents, such as in bridged morpholines, can be used to create conformationally rigid structures, which can be valuable in drug design to lock the molecule in a bioactive conformation. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Cyclohexane

Spectroscopic Probes for Empirical Conformational Assignments

The conformational landscape of this compound is primarily dictated by the chair and boat forms of the morpholine ring, the puckering of the oxolane ring, and the relative orientation of the oxolane substituent at the C3 position of the morpholine ring (axial vs. equatorial). Spectroscopic methods are instrumental in determining the predominant conformation in different states (gas, liquid, solid) and in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. auremn.org.br For this compound, both ¹H and ¹³C NMR spectra provide a wealth of structural information. Key parameters derived from NMR spectra, such as chemical shifts, coupling constants (³J), and Nuclear Overhauser Effects (NOEs), are particularly sensitive to the molecule's geometry.

In ¹H NMR, the chemical shifts of the protons on the morpholine and oxolane rings are indicative of their chemical environment. For instance, the distinction between axial and equatorial protons on the morpholine ring can often be observed. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding effects. The coupling constants between adjacent protons (³J_HH) are governed by the dihedral angle between them, as described by the Karplus equation. Larger coupling constants are generally observed for anti-periplanar protons (dihedral angle of ~180°), which is characteristic of an axial-axial relationship in a chair conformation. Conversely, smaller coupling constants are expected for gauche interactions (dihedral angle of ~60°), such as axial-equatorial and equatorial-equatorial relationships.

The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity, irrespective of their bonding connectivity. In the context of this compound, NOE experiments can help establish the relative orientation of the oxolane substituent. For example, an NOE between a proton on the oxolane ring and an axial proton on the morpholine ring would suggest an equatorial orientation of the oxolane substituent.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR. The chemical shifts of the carbon atoms are sensitive to their steric environment. For instance, the γ-gauche effect predicts that a carbon atom will be shielded (resonate at a higher field) if it is in a gauche relationship with another carbon or heteroatom. This effect can be used to deduce the conformational preferences of the molecule.

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule. acs.orgnih.gov The C-O-C and C-N-C stretching and bending vibrations of the morpholine and oxolane rings are sensitive to their conformation. While IR spectra may not provide as detailed geometric information as NMR, they can be used to identify the presence of different conformers in a sample, particularly if the vibrational frequencies of the key functional groups differ significantly between conformations. For instance, studies on morpholine have utilized IR spectroscopy to distinguish between chair and boat conformations and to assess the relative stability of equatorial and axial NH conformers. acs.orgnih.gov

Table 1: Hypothetical ¹H NMR Data for the Predominant Chair Conformation of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Orientation
H-2ax2.65dddJ_2ax,2eq = 12.5, J_2ax,3ax = 11.0, J_2ax,6ax = 2.5Axial
H-2eq2.85dddJ_2eq,2ax = 12.5, J_2eq,3ax = 3.5, J_2eq,6eq = 2.0Equatorial
H-3ax2.95m-Axial
H-5ax2.50dtJ_5ax,5eq = 12.0, J_5ax,6ax = 11.5Axial
H-5eq2.75dmJ_5eq,5ax = 12.0Equatorial
H-6ax3.60dddJ_6ax,6eq = 11.0, J_6ax,5ax = 11.5, J_6ax,2ax = 2.5Axial
H-6eq3.80dddJ_6eq,6ax = 11.0, J_6eq,5eq = 4.0, J_6eq,2eq = 2.0Equatorial
Oxolane Protons3.70 - 4.00m--

Table 2: Predicted IR Vibrational Frequencies for Conformational Analysis of this compound

Vibrational ModeFrequency Range (cm⁻¹)Significance in Conformational Analysis
C-H Stretch2850 - 3000Sensitive to the local electronic environment; subtle shifts may indicate conformational changes.
C-N Stretch1080 - 1150The position and intensity can be influenced by the conformation of the morpholine ring.
C-O-C Stretch (Morpholine)1090 - 1140Changes in ring puckering can affect this vibrational mode.
C-O-C Stretch (Oxolane)1050 - 1100The puckering of the oxolane ring will influence this frequency.
Ring Deformation800 - 950These "fingerprint" region vibrations are highly sensitive to the overall molecular conformation.

By integrating the data from these spectroscopic techniques with computational modeling, a comprehensive understanding of the stereochemical and conformational preferences of this compound can be achieved. The empirical data from NMR and IR spectroscopy provide the necessary experimental validation for theoretical conformational models.

Computational Investigations into 3 Oxolan 3 Yl Morpholine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. DFT calculations for a molecule like 3-(Oxolan-3-yl)morpholine would provide fundamental insights into its geometry, stability, and electronic characteristics. Such studies often employ hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would determine the most stable three-dimensional structure, including critical bond lengths, bond angles, and dihedral angles.

By exploring the energetic landscape, researchers can identify various stable conformers (different spatial arrangements of the molecule) and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and the relative stability of its different forms. For instance, the morpholine (B109124) ring is known to adopt a chair conformation. A computational study would confirm the preferred orientation of the oxolanyl substituent relative to the morpholine ring. While specific energetic data for this compound is not available, a typical output from such an analysis is illustrated below.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound Note: The following data is hypothetical and for illustrative purposes only.

ParameterValue
Bond Length (C-N) in Morpholine1.46 Å
Bond Length (C-O) in Morpholine1.43 Å
Bond Angle (C-N-C) in Morpholine109.5°
Dihedral Angle (C-O-C-C)-58.2°
Relative Energy0.00 kcal/mol (most stable)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For this compound, an FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is hypothetical and for illustrative purposes only.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.5 eV
LUMO Energy (ELUMO)1.2 eV
HOMO-LUMO Gap (ΔE)7.7 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them likely sites for electrophilic attack. Conversely, hydrogen atoms bonded to carbon would exhibit positive potential. This analysis provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions.

Ab Initio and Semi-Empirical Methodologies for Structural and Energetic Characterization

Beyond DFT, other computational methods are available for characterizing molecules. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2), are based on first principles of quantum mechanics without using empirical parameters. researchgate.net These methods can provide highly accurate results but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to larger molecular systems. A comparative study using these different methodologies could provide a comprehensive understanding of the structural and energetic properties of this compound, with each method offering a different balance of accuracy and computational expense.

Molecular Dynamics Simulations for Conformational Flexibility and Rotational Barriers

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide detailed insights into its dynamic behavior, including its conformational flexibility in different environments (e.g., in a vacuum or in a solvent).

These simulations can map the transitions between different conformers and calculate the energy barriers associated with the rotation around single bonds, such as the bond connecting the oxolane and morpholine rings. This information is vital for understanding how the molecule behaves in a real-world system, as its shape and flexibility can influence its interactions with other molecules. Studies on related morpholine-containing systems have successfully used MD simulations to investigate such dynamic properties. mdpi.com

Quantum Chemical Characterization of Chemical Reactivity Parameters

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical parameters can be calculated to describe the global reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior. A theoretical study on this compound would involve calculating these parameters to predict its reactivity profile.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Softer molecules are generally more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ²/2η ).

Table 3: Illustrative Global Reactivity Descriptors for this compound Note: The following data is hypothetical and for illustrative purposes only.

ParameterValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)-1.2
Electronegativity (χ)2.65
Chemical Hardness (η)3.85
Chemical Softness (S)0.26
Electrophilicity Index (ω)0.91

In Silico Approaches for Rational Derivatization Design

Rational drug design and the targeted modification of lead compounds are heavily reliant on in silico methodologies that predict how structural changes will affect a molecule's biological activity. For this compound, these computational tools are instrumental in designing new derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

One of the cornerstone techniques in rational derivatization is molecular docking . This method computationally models the interaction between a small molecule (a ligand, such as a derivative of this compound) and the binding site of a macromolecular target, typically a protein or enzyme. fums.ac.ir By simulating the position and orientation of the ligand within the binding pocket, molecular docking can predict the strength of the interaction, often expressed as a binding affinity or docking score. scispace.com For instance, in the design of novel antimicrobial agents based on a morpholine scaffold, molecular docking has been used to predict the binding affinity of designed molecules towards target enzymes like Enoyl-ACP reductase. scispace.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active. In the context of this compound, derivatives could be designed by adding or modifying functional groups on either the morpholine or oxolane rings. These virtual compounds can then be docked into a relevant biological target to assess how the modifications influence binding. Key interactions, such as hydrogen bonds and hydrophobic interactions, can be visualized and analyzed to guide the design of next-generation compounds with enhanced potency. scispace.comnih.gov

Another powerful in silico approach is the development of Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR. nih.gov This method establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov In a 3D-QSAR study, the three-dimensional properties of molecules, such as their shape and electrostatic fields, are mapped and correlated with their activities. This approach has been successfully applied to series of morpholine derivatives to understand the structural requirements for their interaction with biological targets like the dopamine (B1211576) D4 receptor. nih.govacs.org For this compound, a 3D-QSAR model could be built once a set of its derivatives with known biological activities is available. The resulting model would highlight regions of the molecule where modifications are likely to increase or decrease activity, thereby providing a roadmap for designing more effective analogs. nih.gov

The following table illustrates a hypothetical set of designed derivatives and their predicted binding affinities from a molecular docking study.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Parent This compound-7.2Hydrogen bond with Serine
D-01 Addition of a hydroxyl group to the oxolane ring-7.8Additional hydrogen bond with Aspartate
D-02 Addition of a methyl group to the morpholine nitrogen-6.9Increased hydrophobic interaction
D-03 Replacement of the oxolane ring with thiophene-8.1Pi-pi stacking with Tyrosine
D-04 Addition of a phenyl group to the morpholine ring-8.5Extended hydrophobic and pi-pi interactions

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

Theoretical Predictions of Spectroscopic Signatures and Vibrational Frequencies

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. nih.govresearchgate.net These predictions are invaluable for confirming the identity of a newly synthesized compound and for understanding its structural and electronic properties.

The vibrational spectrum of a molecule, which includes its infrared (IR) and Raman spectra, is unique and acts as a molecular fingerprint. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. nih.gov By performing a geometry optimization of the this compound structure, followed by a frequency calculation, a theoretical vibrational spectrum can be generated. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). nih.govmdpi.com The calculated frequencies can then be compared with experimental IR and Raman spectra to confirm the successful synthesis of the target molecule.

Furthermore, a detailed analysis of the vibrational modes can be performed through a Potential Energy Distribution (PED) analysis. mdpi.com The PED assigns each calculated vibrational frequency to specific motions of the atoms, such as stretching, bending, or twisting of particular bonds or functional groups. mdpi.com This provides a fundamental understanding of the molecule's dynamics. For this compound, this would allow for the precise assignment of vibrations associated with the C-O-C and C-N-C bonds of the morpholine and oxolane rings, as well as the C-H stretching and bending modes.

Below is a table of hypothetical, theoretically predicted vibrational frequencies for this compound, calculated using DFT.

Wavenumber (cm⁻¹) (Scaled)Intensity (Arbitrary Units)Vibrational Mode Assignment (PED)
3015LowC-H asymmetric stretching (morpholine)
2980MediumC-H symmetric stretching (oxolane)
1450HighCH₂ scissoring
1285MediumC-N stretching
1115HighC-O-C asymmetric stretching (morpholine)
1090Very HighC-O-C asymmetric stretching (oxolane)
940MediumRing breathing mode
875LowC-C stretching

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

In addition to vibrational spectra, DFT and its time-dependent extension (TD-DFT) can predict other spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra. researchgate.net These theoretical predictions provide a comprehensive spectroscopic profile of the molecule, which is essential for its characterization and for understanding its electronic structure and potential for interactions with light. nih.gov

Chemical Reactivity and Derivatization Strategies for 3 Oxolan 3 Yl Morpholine

Reactivity at the Morpholine (B109124) Nitrogen Center of 3-(Oxolan-3-yl)morpholine

The nitrogen atom in the morpholine ring of this compound is a key center for chemical reactivity. As a secondary amine, it exhibits nucleophilic and basic properties, allowing for a variety of derivatization strategies including alkylation, acylation, sulfonylation, and quaternization. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, which makes it less nucleophilic and less basic compared to similar secondary amines like piperidine (B6355638) wikipedia.orgatamankimya.com.

Nucleophilic Reactivity and Alkylation Reactions

The secondary amine of the morpholine ring readily participates in nucleophilic substitution reactions. N-alkylation is a common strategy to introduce various substituents, thereby modifying the compound's physical and chemical properties. This reaction typically involves treating the morpholine derivative with an alkyl halide or an equivalent electrophile.

The N-alkylation of morpholine with alcohols has been demonstrated using a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor. For instance, the reaction of morpholine with methanol (B129727) at 220 °C yielded N-methylmorpholine with high conversion and selectivity researchgate.net. This method is also applicable to other low-carbon primary alcohols, though secondary alcohols show lower selectivity researchgate.net.

Reactant 1Reactant 2CatalystTemperature (°C)Conversion (%)Selectivity (%)Reference
MorpholineMethanolCuO–NiO/γ–Al2O322095.393.8 researchgate.net
MorpholineEthanolCuO–NiO/γ–Al2O322085.284.1 researchgate.net
Morpholinen-PropanolCuO–NiO/γ–Al2O322080.581.3 researchgate.net
Morpholinen-ButanolCuO–NiO/γ–Al2O322078.279.5 researchgate.net

This interactive table summarizes the results of N-alkylation of morpholine with various primary alcohols.

Acylation and Sulfonylation of the Secondary Amine

The nitrogen center of this compound can be readily acylated or sulfonylated. Acylation, often performed with acyl chlorides or anhydrides, results in the formation of amides. A common synthetic route involves reacting morpholine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to produce an N-acylated intermediate, 2-chloro-1-(morpholin-4-yl)ethanone nih.gov. This intermediate can then be further reacted with various nucleophiles to create a library of morpholine-acetamide derivatives nih.gov.

Sulfonylation involves the reaction of the morpholine nitrogen with a sulfonyl halide, typically in the presence of a base, to yield a sulfonamide. This functionalization is utilized in the synthesis of various complex molecules, including N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides, which have applications in medicinal chemistry google.com.

Reaction TypeReagentProduct TypeKey IntermediateReference
AcylationChloroacetyl chlorideMorpholine-acetamide2-chloro-1-(morpholin-4-yl)ethanone nih.gov
SulfonylationSulfonyl halideN-sulfonylated morpholineN/A google.com

This interactive table outlines common acylation and sulfonylation reactions at the morpholine nitrogen.

Quaternization Reactions of the Morpholine Nitrogen

The lone pair of electrons on the morpholine nitrogen allows for quaternization, a reaction that involves alkylation to form a quaternary ammonium (B1175870) salt. This process converts the tertiary amine (in N-substituted derivatives) or the secondary amine itself into a permanently charged cationic center. The stereochemistry of this reaction has been studied, with findings indicating that the quaternization of nitrogen in morpholine systems preferentially occurs via axial attack researchgate.net.

This reaction is fundamental in modifying the solubility and electronic properties of the molecule. For example, quaternization has been used to synthesize novel cross-linked poly(vinyl alcohol) membranes based on morpholine for potential use as anion exchange membranes researchgate.net. Similarly, quaternization of oxolane derivatives has been employed to create new muscarine-type compounds with biological activity nih.gov.

Functionalization at the Oxolane Moiety

The oxolane (tetrahydrofuran or THF) ring offers additional sites for chemical modification, although it is generally less reactive than the morpholine nitrogen. Derivatization strategies can include modification of substituents on the ring or, under more forcing conditions, reactions involving the ring itself.

Selective Modification of Hydroxyl Groups (in relevant derivatives)

In derivatives of this compound that bear hydroxyl groups on the oxolane ring, these functional groups can be selectively modified. For instance, commercially available 2-deoxy-D-ribose can be used to synthesize (2R,3S)-2-(hydroxymethyl)oxolan-3-ol nih.gov. The primary hydroxyl group in such a derivative can be selectively targeted for reactions like O-tosylation using tosyl chloride, which converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions nih.gov. This strategy allows for the attachment of various other functional groups to the oxolane ring. Another example involves the transformation of hydroxyl groups on fullerene derivatives, which were introduced via a ring-opening reaction of tetrahydrofuran (B95107), into methacrylate (B99206) and norbornylcarbonyloxy groups through esterification researchgate.net.

Ring-Opening and Ring-Closure Reactions of the Tetrahydrofuran Ring

The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific, often acidic, conditions or in the presence of strong Lewis acids researchgate.net. Theoretical studies using density functional theory have investigated the activation energies for the ring-opening of THF by frustrated Lewis pairs (FLPs) nih.govresearchgate.net. These calculations show that the reaction's favorability depends on the specific elements used in the FLP nih.gov. The ring-opening can also be initiated by electrophilic intermediates researchgate.net. In the context of morpholine oxidation, quantum chemistry calculations have shown that after the formation of a carbon-centered radical on the morpholine ring and subsequent addition of molecular oxygen, a series of steps can lead to the unimolecular ring-opening of the morpholine ring, not the oxolane nih.gov.

Conversely, ring-closure reactions are a key strategy for the synthesis of the morpholine scaffold itself. A cascade reaction involving the ring opening of an oxazetidine followed by a spontaneous ring closure can produce the morpholine ring structure nih.gov. Various synthetic methods exist for forming substituted morpholines, often starting from 1,2-amino alcohols chemrxiv.org.

Reaction TypeMoietyConditions/ReagentsOutcomeReference
Ring-OpeningTetrahydrofuranFrustrated Lewis Pairs (e.g., Al/P-based)Cleavage of C-O bond nih.govresearchgate.net
Ring-OpeningTetrahydrofuranElectrophilic reagents / Lewis acidsFormation of functionalized alkyl chains researchgate.net
Ring-ClosureOxazetidineBase (e.g., K2CO3) or heatFormation of morpholine ring nih.gov

This interactive table summarizes conditions for ring-opening and ring-closure reactions relevant to the oxolane and morpholine moieties.

Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto a core structure. For the this compound scaffold, the secondary amine of the morpholine ring is the most probable site for such functionalization.

While specific literature on the cross-coupling reactions of this compound is not currently available, we can extrapolate potential reaction pathways based on well-established methodologies for similar N-heterocycles. Reactions such as the Buchwald-Hartwig amination could be employed to couple aryl or heteroaryl halides with the morpholine nitrogen.

Table 1: Potential Buchwald-Hartwig Amination of this compound

Catalyst/Ligand SystemAryl Halide ExamplePotential Product
Pd₂(dba)₃ / BINAP4-Bromotoluene4-(4-Methylphenyl)-3-(oxolan-3-yl)morpholine
Pd(OAc)₂ / XPhos2-Chloropyridine4-(Pyridin-2-yl)-3-(oxolan-3-yl)morpholine
RuPhos Pd G3 / RuPhos1-Bromo-3-methoxybenzene4-(3-Methoxyphenyl)-3-(oxolan-3-yl)morpholine

Note: This table is illustrative of potential reactions and is not based on published experimental data for this compound.

Design and Synthesis of Advanced Chemical Libraries Based on the this compound Scaffold

The this compound scaffold is an attractive starting point for the construction of diverse chemical libraries for high-throughput screening. Its constituent rings offer distinct opportunities for derivatization, leading to a large chemical space from a single core.

The design of such a library would likely involve a combinatorial approach, functionalizing the morpholine nitrogen and potentially the oxolane ring. The secondary amine allows for the introduction of a wide range of substituents through acylation, alkylation, and the aforementioned cross-coupling reactions. Further diversification could be achieved if synthetic routes allow for substitution on the carbon atoms of either ring.

A hypothetical library synthesis could begin with the N-functionalization of this compound with a diverse set of building blocks, followed by further modifications if other reactive handles are present or can be installed.

Regioselective and Chemoselective Control in Derivatization Processes

Achieving regioselective and chemoselective control is paramount in the synthesis of complex molecules. For this compound, the primary challenge and opportunity lie in differentiating the reactivity of the various C-H bonds and the N-H bond.

The nitrogen atom of the morpholine is the most nucleophilic and acidic site, making it the primary target for most derivatization reactions under standard conditions. Selective N-functionalization can be readily achieved.

Chemoselectivity would be a key consideration if other functional groups were present on the scaffold. For instance, if a hydroxyl group were also present, protecting group strategies would be necessary to achieve selective N-alkylation or N-acylation over O-functionalization.

Regioselectivity on the carbon skeleton of either the morpholine or oxolane rings would be significantly more challenging and would likely require advanced synthetic strategies such as C-H activation. Currently, there is no specific literature detailing such regioselective derivatizations for this compound.

Mechanistic Studies of Key Transformation Reactions on the Hybrid System

Detailed mechanistic studies provide fundamental insights into reaction pathways, allowing for optimization and the development of new transformations. For this compound, mechanistic investigations would be crucial for understanding its reactivity.

For a potential transition metal-catalyzed N-arylation, mechanistic studies would involve investigating the kinetics of the catalytic cycle, identifying the active catalytic species, and understanding the role of ligands in promoting reductive elimination. Techniques such as in-situ spectroscopy (NMR, IR) and computational modeling could be employed to elucidate the reaction mechanism. However, in the absence of published experimental work on this specific molecule, any discussion of reaction mechanisms remains speculative and would be based on analogies to simpler morpholine systems.

Advanced Spectroscopic Analysis of 3 Oxolan 3 Yl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural determination of organic molecules like 3-(Oxolan-3-yl)morpholine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types, their chemical shifts, signal integrations (proton count), and splitting patterns (spin-spin coupling), which indicates adjacent protons. The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms and their respective electronic environments.

For this compound, the spectra would exhibit characteristic signals for both the morpholine (B109124) and oxolane moieties. The protons and carbons on the morpholine ring adjacent to the nitrogen and oxygen atoms would appear at lower field (higher ppm) due to the deshielding effects of these heteroatoms. Similarly, the protons and carbons of the oxolane ring adjacent to its oxygen atom would be shifted downfield. The structural and vibrational properties of the parent morpholine ring have been studied using multinuclear (¹H and ¹³C) NMR researchgate.net. The chemical shifts in different deuterated solvents can vary, indicating interactions with the solvent rsc.org.

Expected ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the analysis of morpholine and oxolane derivatives. Actual values may vary.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Morpholine -CH₂-N-2.5 - 2.9Multiplet
Morpholine -CH₂-O-3.6 - 3.9Multiplet
Morpholine -CH-N- (at position 3)2.8 - 3.2Multiplet
Oxolane -CH₂-O-3.7 - 4.0Multiplet
Oxolane -CH₂-1.8 - 2.2Multiplet
Oxolane -CH- (at position 3)2.3 - 2.7Multiplet
N-H1.5 - 3.0 (broad)Singlet

Expected ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the analysis of morpholine and oxolane derivatives.

CarbonsExpected Chemical Shift (ppm)
Morpholine -CH₂-N-45 - 50
Morpholine -CH₂-O-66 - 70
Morpholine -CH-N- (at position 3)55 - 60
Oxolane -CH₂-O-67 - 72
Oxolane -CH₂-25 - 35
Oxolane -CH- (at position 3)35 - 45

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships

Two-dimensional NMR experiments are essential for confirming the complex structure and determining the relative stereochemistry of this compound. These techniques are routinely used to establish the stereochemistry of substituted morpholines nih.gov.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the morpholine ring and separately within the oxolane ring, confirming the spin systems of each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the morpholine and oxolane rings, for instance, by showing a correlation from the protons on the morpholine C3 to the carbons of the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for determining the relative stereochemistry at the C3 position of the morpholine ring and the C3 position of the oxolane ring, as well as the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique is a standard for the characterization of novel morpholine derivatives rsc.orgd-nb.info.

For the molecular formula C₈H₁₅NO₂, the expected exact masses for common adducts are calculated to confirm the elemental composition.

Predicted HRMS Data for C₈H₁₅NO₂ This table shows the calculated exact masses for various adducts of the target molecule.

AdductMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₈H₁₆NO₂⁺158.1176
[M+Na]⁺C₈H₁₅NNaO₂⁺180.0995
[M+K]⁺C₈H₁₅KNO₂⁺196.0734

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. Analyzing these fragments provides valuable information about the molecule's structure and connectivity. The fragmentation pathways of polymer ions often fall into categories such as charge-directed fragmentations and charge-remote rearrangements nih.gov. Understanding these pathways is crucial for confident structural assignments in complex molecules researchgate.netwvu.edu.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-C bond connecting the two ring systems.

Ring-opening of the morpholine ring , often initiated by cleavage adjacent to the nitrogen or oxygen atoms. A common fragment for morpholine itself is observed at m/z 57 nih.gov.

Ring-opening of the oxolane ring , typically involving cleavage of the C-O bond or C-C bonds adjacent to the oxygen.

Loss of small neutral molecules , such as H₂O or C₂H₄O.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Characterization

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation (in FT-IR) or the inelastic scattering of monochromatic light (in Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. These spectra serve as a molecular "fingerprint" and confirm the presence of key functional groups. The vibrational properties of the parent compound, morpholine, have been studied using both FT-IR and Raman spectroscopy researchgate.netresearchgate.net.

Expected Vibrational Bands for this compound This table lists characteristic vibrational frequencies based on known data for morpholine and ethers.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
N-H stretch3300 - 3500FT-IR, Raman
C-H stretch (asymmetric & symmetric)2850 - 3000FT-IR, Raman
C-O-C stretch (ether, morpholine)1115 - 1140FT-IR (strong)
C-O-C stretch (ether, oxolane)1070 - 1100FT-IR (strong)
C-N stretch1020 - 1250FT-IR, Raman
CH₂ scissoring/bending1440 - 1480FT-IR, Raman

Advanced Techniques for Gas-Phase Conformational Analysis (e.g., Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy)

The conformational landscape of flexible molecules like this compound can be complex. Advanced techniques that couple mass spectrometry with spectroscopy allow for the study of specific conformers in the gas phase. Infrared Resonant Vacuum Ultraviolet (IR-VUV) photoionization mass spectroscopy is a powerful method for this purpose acs.orgcopernicus.orgnih.gov. In this technique, molecules are cooled in a supersonic expansion, isolating them in their lowest energy conformations. They are then irradiated with a tunable IR laser. If the IR frequency is resonant with a vibrational mode of a specific conformer, the molecule absorbs energy. A subsequent VUV laser pulse then ionizes the vibrationally excited molecules, and the resulting ions are detected by a mass spectrometer. By scanning the IR laser frequency, a conformer-specific IR spectrum is obtained acs.org.

Studies on the parent morpholine molecule using this technique have confirmed that the chair conformation is significantly more stable than the boat form. Furthermore, it has been possible to distinguish between conformers where the N-H proton is in an equatorial (Chair-Eq) or axial (Chair-Ax) position, with the equatorial conformer being the more stable acs.org. For this compound, this technique could be used to determine the preferred orientation (axial vs. equatorial) of the oxolanyl substituent on the morpholine ring, providing fundamental insights into the non-covalent interactions that govern its three-dimensional structure in a solvent-free environment.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The molecular structure of this compound possesses a chiral center at the C3 position of the oxolane (tetrahydrofuran) ring. This stereocenter means the compound is chiral and can exist as a pair of enantiomers, (R)-3-(Oxolan-3-yl)morpholine and (S)-3-(Oxolan-3-yl)morpholine. Due to this chirality, the molecule is optically active and therefore amenable to analysis by chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are powerful tools for the non-destructive determination of a molecule's absolute configuration.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. In CD spectroscopy, the difference in absorption of left and right-circularly polarized light (ΔA) is measured as a function of wavelength. In ORD, the rotation of the plane of linearly polarized light is measured across a range of wavelengths. The resulting spectra, particularly the signs and magnitudes of the observed Cotton effects, are unique to a specific enantiomer and are mirror images for the opposing enantiomer.

A comprehensive review of scientific literature indicates that specific experimental CD or ORD data for this compound has not been published. While the compound is chiral, dedicated studies to characterize its chiroptical properties and definitively assign the absolute configuration of its enantiomers are not publicly available.

In the absence of experimental data, the determination of the absolute configuration would typically rely on a combination of chemical synthesis, chromatographic separation of the enantiomers, and a comparison of experimental spectroscopic data with high-level quantum chemical calculations. The standard theoretical approach involves calculating the theoretical CD spectrum for one of the enantiomers (e.g., the R-isomer) using methods like Time-Dependent Density Functional Theory (TD-DFT). The experimentally measured CD spectrum from an enantiomerically pure sample would then be compared to the calculated spectrum. A match in the sign and general shape of the Cotton effects would allow for the unambiguous assignment of the absolute configuration.

The chromophores present in this compound—specifically the non-bonding electrons on the oxygen and nitrogen heteroatoms—are expected to give rise to electronic transitions (e.g., n→σ*) in the far-UV region (typically below 250 nm). These transitions would be responsible for any observable Cotton effects in the CD spectrum.

The theoretical workflow for such an analysis is outlined below.

StepProcedurePurposeExpected Outcome
1 Enantioselective Synthesis or Chiral Separation To obtain an enantiomerically pure or enriched sample of this compound.A sample containing predominantly one enantiomer (e.g., >95% ee).
2 Conformational Search To identify the most stable low-energy conformers of a chosen enantiomer (e.g., the R-isomer) using computational chemistry.A set of optimized 3D structures and their relative energies.
3 TD-DFT Calculation To calculate the theoretical CD spectrum by simulating the electronic transitions for each stable conformer.A predicted CD spectrum for the R-isomer, often Boltzmann-averaged over the different conformers.
4 Experimental CD Measurement To measure the actual CD spectrum of the purified enantiomeric sample in a suitable solvent.An experimental CD spectrum showing the sign and wavelength of observed Cotton effects.
5 Spectral Comparison To compare the experimental spectrum with the calculated spectrum.If the spectra match, the absolute configuration of the experimental sample is assigned as R. If they are mirror images, the configuration is S.

This established methodology provides a reliable pathway for determining the absolute configuration of chiral molecules like this compound, even when no prior chiroptical data exists.

Conclusion and Future Research Directions

Synthesis of Key Findings on 3-(Oxolan-3-yl)morpholine Chemistry

Currently, there is a notable scarcity of published research specifically detailing the synthesis, properties, and reactivity of this compound. While the morpholine (B109124) scaffold is a well-established and frequently utilized motif in medicinal chemistry and organic synthesis, the specific substitution with an oxolan-3-yl group at the 3-position has not been extensively investigated in publicly available literature. researchgate.netwikipedia.orgresearchgate.net The morpholine ring is recognized for its favorable physicochemical properties, often improving the pharmacokinetic profile of bioactive molecules. researchgate.net The oxolane (tetrahydrofuran) ring is also a common structural element in many natural products and synthetic compounds. The combination of these two heterocyclic systems in this compound presents a unique chemical entity with potential for novel applications. However, without dedicated studies, a comprehensive summary of its specific chemical behavior remains speculative.

Unresolved Scientific Questions and Emerging Research Avenues

The lack of specific research on this compound gives rise to several fundamental scientific questions that represent promising avenues for future investigation:

Stereoselective Synthesis: A primary unresolved question is the development of efficient and stereoselective synthetic routes to access different stereoisomers of this compound. The molecule contains at least two stereocenters, and the biological activity of its enantiomers and diastereomers is likely to differ significantly. Future research could focus on asymmetric synthesis methodologies to selectively obtain the desired isomers.

Conformational Analysis: The conformational preferences of the interconnected morpholine and oxolane rings have not been determined. Understanding the molecule's three-dimensional structure is crucial for designing derivatives with specific biological targets in mind. A combination of NMR spectroscopy and computational modeling could elucidate the dominant conformations.

Chemical Reactivity and Stability: The reactivity of the morpholine nitrogen and the influence of the adjacent oxolane ring on its basicity and nucleophilicity are unknown. wikipedia.org Investigations into its reactivity towards various electrophiles and its stability under different reaction conditions would provide valuable information for its application as a synthetic building block.

Biological Activity Profile: The biological properties of this compound are entirely unexplored. Screening this compound against a range of biological targets, such as enzymes and receptors, could uncover potential therapeutic applications. Given the prevalence of the morpholine scaffold in approved drugs, this is a particularly promising area for research. researchgate.netatamankimya.com

Outlook on Further Synthetic Innovation and Scaffold Diversification Strategies

Future synthetic efforts concerning this compound are likely to focus on two main areas: novel synthetic methodologies and scaffold diversification.

Synthetic Innovation: The development of novel synthetic routes that are concise, high-yielding, and scalable will be essential for making this compound readily accessible for further studies. Potential strategies could involve:

Convergent Synthesis: Approaches that construct the morpholine and oxolane rings separately and then couple them could offer flexibility.

Catalytic Methods: The use of transition metal catalysis could enable efficient C-N and C-O bond formations required for the synthesis of the core structure. e3s-conferences.org

Flow Chemistry: For scalable and safe synthesis, the application of continuous flow technologies could be explored.

Scaffold Diversification: Once a reliable synthetic route is established, the this compound scaffold can be systematically modified to explore structure-activity relationships. Key diversification strategies could include:

N-Functionalization: The morpholine nitrogen provides a convenient handle for introducing a wide variety of substituents, including alkyl, aryl, and acyl groups, to modulate the compound's properties.

Substitution on the Rings: Introducing substituents on either the morpholine or the oxolane ring would allow for fine-tuning of the molecule's steric and electronic properties.

Bioisosteric Replacement: Replacing the oxygen atoms in either ring with other heteroatoms (e.g., sulfur to form a thiomorpholine (B91149) derivative) could lead to compounds with altered biological activities and metabolic stabilities.

Prospects for Methodological Advancements in Characterization and Computational Studies

Advancements in analytical and computational techniques will be pivotal in accelerating research on this compound and its derivatives.

Characterization:

Advanced NMR Techniques: Two-dimensional NMR experiments, such as NOESY and ROESY, will be crucial for determining the relative stereochemistry and conformational preferences of the molecule.

Chiral Chromatography: The development of robust chiral separation methods will be necessary to isolate and characterize individual stereoisomers.

Mass Spectrometry: High-resolution mass spectrometry will be essential for confirming the molecular formula and for fragmentation studies to aid in structural elucidation.

Computational Studies:

Quantum Mechanical Calculations: Density functional theory (DFT) calculations can be employed to predict spectroscopic properties (e.g., NMR chemical shifts), investigate reaction mechanisms, and determine the relative stabilities of different conformers and isomers.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound derivatives and to guide the design of more potent analogues. mdpi.com

QSAR and Machine Learning: As a library of derivatives is synthesized and tested, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity of new compounds, thereby streamlining the drug discovery process.

Q & A

Q. Q1. What are the optimized synthetic routes for 3-(Oxolan-3-yl)morpholine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves cyclization or substitution reactions. For example:

  • Route 1: Use of morpholine derivatives (e.g., N-substituted morpholines) with oxolane precursors under acidic or basic conditions. A common approach involves nucleophilic substitution at the oxolane’s 3-position using morpholine in the presence of a catalyst like K₂CO₃ or NaH .
  • Route 2: Reductive amination of oxolane-3-carbaldehyde with morpholine derivatives, employing NaBH₃CN or LiAlH₄ as reducing agents .

Critical Parameters:

  • Temperature: Reactions often proceed at 80–110°C for cyclization .
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Catalysts: Pd(OAc)₂ and dppp ligands improve efficiency in allylation reactions .

Table 1: Representative Reaction Conditions and Yields

MethodReagents/ConditionsYield (%)Purity (HPLC)
Nucleophilic SubstitutionMorpholine, K₂CO₃, DMF, 100°C65–75>95%
Reductive AminationNaBH₃CN, MeOH, RT50–6090%

Q. Q2. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.6–4.0 ppm (morpholine ring protons) and δ 2.5–3.0 ppm (oxolane protons) confirm connectivity. Splitting patterns resolve stereoisomers .
    • ¹³C NMR: Signals near 70 ppm (morpholine carbons) and 25–35 ppm (oxolane carbons) validate the fused-ring system .
  • X-ray Crystallography: Resolves absolute configuration, especially for chiral centers at the oxolane-morpholine junction .
  • Mass Spectrometry: ESI-HRMS confirms molecular formula (C₇H₁₃NO₂; exact mass: 143.0946) .

Q. Q3. What are the key reactivity patterns of this compound in oxidation, reduction, and substitution reactions?

Methodological Answer:

  • Oxidation:
    • With m-CPBA or H₂O₂, the morpholine nitrogen oxidizes to N-oxide derivatives, altering electronic properties .
  • Reduction:
    • LiAlH₄ reduces the oxolane ring to a tetrahydrofuran derivative, modifying steric bulk .
  • Substitution:
    • Electrophilic substitution at the morpholine ring’s 4-position using alkyl halides (e.g., MeI) under basic conditions .

Table 2: Reactivity Pathways

Reaction TypeReagentsMajor ProductApplication
Oxidationm-CPBA, CH₂Cl₂, RTN-Oxide derivativeEnhanced solubility
ReductionLiAlH₄, THF, 0°CTetrahydrofuran analogBioavailability studies

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries using B3LYP/6-31G(d) to study electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking: Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases). For example, oxolane-morpholine hybrids show potential as kinase inhibitors due to hydrogen bonding with ATP-binding pockets .

Key Findings:

  • Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit stronger binding to EGFR (ΔG ≈ -8.5 kcal/mol) .

Q. Q5. How can contradictory data on reaction yields or byproduct formation be resolved in scaled-up syntheses?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progression via in-situ IR or HPLC to identify intermediate bottlenecks .
  • Byproduct Analysis: Use LC-MS to characterize impurities (e.g., dimerization products from over-alkylation) .
  • DoE (Design of Experiments): Optimize parameters like stoichiometry, temperature, and mixing rates using software (e.g., JMP) to minimize variability .

Q. Q6. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like PI3K or mTOR .
  • Cytotoxicity Screening: Test derivatives on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, correlating results with LogP values to assess membrane permeability .

Q. Q7. How can analytical method development (e.g., HPLC, LC-MS) address challenges in quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC Method: Use a C18 column with mobile phase (ACN:H₂O + 0.1% TFA), gradient elution (5–95% ACN over 20 min), and UV detection at 210 nm .
  • LC-MS/MS: Employ MRM transitions (m/z 143 → 99 for quantification; m/z 143 → 85 for confirmation) to enhance specificity in biological samples .

Q. Q8. What thermodynamic studies (e.g., DSC, TGA) are critical for understanding the stability of this compound under storage conditions?

Methodological Answer:

  • DSC: Measure melting point (Tm) and glass transition temperature (Tg) to assess crystallinity and amorphous content .
  • TGA: Determine decomposition onset temperature (Td) under N₂ atmosphere; typical Td > 200°C indicates suitability for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.